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Compound of Interest

Compound Name: 1,2,3,5-Tetramethylcyclohexane

Cat. No.: B14167328

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available spectroscopic data for 1,2,3,5-
tetramethylcyclohexane. Due to the limited availability of public spectroscopic data for this
specific isomer, this document presents the available experimental mass spectrometry data
and discusses the expected principles for NMR and IR spectroscopy based on its chemical
structure. General experimental protocols for these techniques are also provided.

Chemical Structure and Stereoisomerism

1,2,3,5-Tetramethylcyclohexane is a saturated cyclic hydrocarbon with the molecular formula
Ci1oH20. The cyclohexane ring can exist in various conformations, with the chair conformation
being the most stable. The four methyl groups can be arranged in several stereoisomeric forms
(diastereomers and enantiomers), each of which will produce a unique spectroscopic signature.
The available experimental data pertains to the (1R,3S) stereoisomer.

Mass Spectrometry

Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-
charge ratio of ionized molecules. It provides information about the molecular weight and
fragmentation pattern of a compound.

Experimental Data:
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A gas chromatography-mass spectrometry (GC-MS) spectrum is available for (1R,3S)-1,2,3,5-
tetramethylcyclohexane[1]. The key data is summarized in the table below.

Property Value

Molecular Formula CioH20

Molecular Weight 140.27 g/mol

Major Fragments (m/z) Data not available in summary
lonization Method Electron lonization (EI) - assumed

Interpretation:

In an electron ionization mass spectrum of a saturated hydrocarbon like 1,2,3,5-
tetramethylcyclohexane, the molecular ion peak (M*) at m/z = 140 would be expected,
although it may be weak. The fragmentation pattern would be characterized by the loss of alkyl
fragments. Common fragments would include the loss of a methyl group (M-15), leading to a
peak at m/z = 125, and subsequent fragmentation of the cyclohexane ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the
structure of organic molecules by providing information about the chemical environment of
atomic nuclei, such as hydrogen (*H) and carbon (*3C).

Note: Specific experimental NMR data for 1,2,3,5-tetramethylcyclohexane is not readily
available in public databases. The following sections describe the expected spectral
characteristics.

'H NMR Spectroscopy

The *H NMR spectrum of a specific stereoisomer of 1,2,3,5-tetramethylcyclohexane would be
complex due to the various non-equivalent protons. The chemical shifts of the methyl protons
would likely appear in the upfield region (around 0.8-1.2 ppm). The ring protons would resonate
at slightly lower field (typically 1.2-2.0 ppm). The exact chemical shifts and coupling constants
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would be highly dependent on the stereochemistry (axial vs. equatorial positions) of the methyl
groups and the ring protons.

3C NMR Spectroscopy

The 13C NMR spectrum provides information about the different carbon environments in the
molecule. For 1,2,3,5-tetramethylcyclohexane, one would expect to see distinct signals for
the methyl carbons and the ring carbons. The chemical shifts of the methyl carbons would be in
the range of 15-30 ppm, while the ring carbons would appear between 25-50 ppm. The number
of distinct signals would depend on the symmetry of the specific stereocisomer. A recent study
on methyl-substituted cyclohexanes highlights the utility of HSQC NMR experiments for the
assignment of diastereomers|[2].

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify functional groups in a molecule by measuring the
absorption of infrared radiation.

Note: Specific experimental IR data for 1,2,3,5-tetramethylcyclohexane is not readily
available in public databases.

Expected Absorptions:

As an alkane, the IR spectrum of 1,2,3,5-tetramethylcyclohexane is expected to be relatively
simple. The most prominent absorption bands would be:

Wavenumber (cm~—?) Vibration Type
2850-3000 C-H stretch (sp?® C-H)
1450-1470 C-H bend (CHz and CHs)
~1375 C-H bend (CHs)

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for 1,2,3,5-
tetramethylcyclohexane are not available. However, general procedures for similar
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compounds are well-established.
NMR Spectroscopy:

A typical protocol for acquiring NMR spectra of a substituted cyclohexane involves dissolving a
small amount of the sample (5-25 mg) in a deuterated solvent, commonly deuterochloroform
(CDCls), within an NMR tube. Tetramethylsilane (TMS) is often used as an internal standard for
chemical shift referencing (0.00 ppm). The data is acquired on a high-field NMR spectrometer.

IR Spectroscopy:

For a liquid sample like 1,2,3,5-tetramethylcyclohexane, an IR spectrum can be obtained by
placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) and mounting the

plates in the spectrometer. Alternatively, Attenuated Total Reflectance (ATR) IR spectroscopy

can be used, where a drop of the sample is placed directly on the ATR crystal.

Mass Spectrometry (GC-MS):

In a GC-MS experiment, the sample is first injected into a gas chromatograph, which separates
the components of a mixture. The separated components then enter the mass spectrometer,
where they are ionized and their mass-to-charge ratios are detected.

Visualization of Spectroscopic Workflow

The following diagram illustrates the relationship between the chemical structure of 1,2,3,5-
tetramethylcyclohexane and the different spectroscopic techniques used for its analysis.
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Spectroscopic Techniques Generated Data
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(C10H20)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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